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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-3-nitropyridine
CAS No.: 942598-33-6
Cat. No.: B1404226
Get Quote
. J

A Strategic Biaryl Scaffold for Divergent Synthesis
Part 1: Executive Summary & ldentification

4-(4-Bromophenyl)-3-nitropyridine is a specialized biaryl intermediate used primarily in the
synthesis of pharmacologically active heterocycles. Its structural value lies in its orthogonal
reactivity: it possesses an electron-deficient pyridine core, a reducible nitro group for nitrogen-
based functionalization, and a para-bromo handle on the phenyl ring allowing for sequential
cross-coupling reactions.

This compound serves as a critical "linchpin” in medicinal chemistry, particularly for the
development of kinase inhibitors and fused tricyclic systems (e.g., azacarbolines) where
precise, stepwise functionalization is required.

Chemical Identity Profile
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Parameter Specification

Chemical Name 4-(4-Bromophenyl)-3-nitropyridine

CAS Number 942598-33-6

Molecular Formula C11H7BrN202

Molecular Weight 279.09 g/mol

SMILES 0O=C1=C(C2=CC=C(Br)C=C2)C=CN=C1
Core Scaffold 4-Arylpyridine

] o Precursor to 3-amino-4-arylpyridines;
Primary Application ) ]
Suzuki/Buchwald coupling scaffold

Part 2: Synthesis & Chemoselectivity

The synthesis of 4-(4-bromophenyl)-3-nitropyridine requires a chemoselective Suzuki-
Miyaura coupling. The challenge is to couple the pyridine ring with the phenyl ring without
affecting the bromine atom on the phenyl ring, which is reserved for downstream
functionalization.

The Chemoselective Logic

The reaction utilizes 4-chloro-3-nitropyridine and 4-bromophenylboronic acid.

o Electrophile Activation: The C-CI bond at the 4-position of the pyridine is highly activated
toward oxidative addition by Palladium(0) due to the electron-withdrawing nature of the
adjacent nitro group (-NO2z) and the pyridine nitrogen.

o Selectivity: This activation makes the Pyridine-Cl bond significantly more reactive than the
Phenyl-Br bond. By controlling catalyst load and temperature, the coupling occurs
exclusively at the pyridine chloride, leaving the phenyl bromide intact.

Experimental Protocol: Chemoselective Suzuki Coupling

Note: This protocol assumes standard Schlenk line techniques for air-sensitive catalysts.

Reagents:
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e 4-Chloro-3-nitropyridine (1.0 equiv)

e 4-Bromophenylboronic acid (1.1 equiv)

o Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
e Sodium Carbonate (NazCOs) (2.0 M aqueous solution, 3.0 equiv)
e Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Workflow:

o Degassing: Sparge the 1,4-Dioxane and 2.0 M Na2COs solution with Argon for 30 minutes to
remove dissolved oxygen. Rationale: Oxygen degrades the Pd(0) catalyst and promotes
homocoupling.

e Charging: In a reaction vessel equipped with a condenser, add 4-chloro-3-nitropyridine, 4-
bromophenylboronic acid, and Pd(PPhs)s4 under an Argon stream.

» Solvation: Add the degassed 1,4-Dioxane followed by the base solution.
o Reaction: Heat the mixture to 85-90°C for 4—6 hours. Monitor via TLC or LC-MS.
o Endpoint: Disappearance of 4-chloro-3-nitropyridine.

o Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.
Dry the organic layer over NazSOa.

 Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,
Hexanes/Ethyl Acetate gradient).

Visualization: Synthesis Pathway

4-Chloro-3-nitropyridine
(High Reactivity) Chemoselective
T Pd(PPh3)4 C-C Bond Formation ». 4-(4-Bromophenyl)-3-nitropyridine
__» Na2CO03,90°C (CAS 942598-33-6)
4-Bromophenylboronic acid

(Nucleophile)
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Figure 1: Chemoselective synthesis exploiting the electronic activation of the nitropyridine core.

Part 3: Downstream Applications & Divergent Synthesis

The utility of CAS 942598-33-6 lies in its ability to serve as a branch point. The nitro group can
be reduced to an amine, and the bromine atom remains available for a second cross-coupling
event.

Pathway A: Nitro Reduction (The "Aniline" Route)

To access 3-amino-4-arylpyridines (precursors to drug scaffolds), the nitro group must be
reduced.

» Critical Caution: Standard catalytic hydrogenation (H2/Pd-C) carries a high risk of
debromination (cleaving the C-Br bond).

¢ Recommended Method: Iron-mediated reduction (Fe/NH4Cl) or Stannous Chloride (SnCl2)

reduction. These methods are chemoselective for -NO2 over Ar-Br.

Pathway B: Sequential Cross-Coupling

The retained bromine atom allows for the attachment of a third ring system or a solubilizing tail
via a second Suzuki or Buchwald-Hartwig coupling.

Visualization: Divergent Functionalization
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4-(4-Bromophenyl)-3-nitropyridine
(CAS 942598-33-6)

Path A: Nitro Reduction Path B: Aryl Functionalization

Fe / NHACI / EtOH Boronic Acid / Pd Catalyst
(Chemoselective Reduction) (Suzuki Coupling)
3-Amino-4-(4-bromophenyl)pyridine 4-(4'-Biaryl)-3-nitropyridine
(Precursor for Azacarbolines) (Extended Scaffold)

Click to download full resolution via product page

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and bromo

groups.

Part 4: Safety & Handling

Hazard Identification: As a nitropyridine derivative, this compound should be treated as
potentially explosive at high temperatures or under shock, although the aryl substituent
stabilizes it relative to simple nitropyridines.

Toxicology: Pyridine derivatives are often skin and respiratory irritants. The bromo-
substituent suggests potential persistence.

Storage: Store at 2—-8°C under an inert atmosphere (Argon/Nitrogen). Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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